![molecular formula C9H7F3O3S B2365203 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one CAS No. 1416277-09-2](/img/structure/B2365203.png)
1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one
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Overview
Description
1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is part of a suite of reagents developed by the Li group for late-stage functionalization of pharmaceutically relevant compounds . It serves as a precursor to alkyl radicals generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .
Synthesis Analysis
The synthesis of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one involves the use of reagents that serve as precursors to alkyl radicals. These radicals are generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .Molecular Structure Analysis
The empirical formula of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is C10H9F3O3S, and its molecular weight is 266.24 .Chemical Reactions Analysis
The reagents of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one serve as precursors to alkyl radicals. These radicals are generated under light-mediated, redox-neutral, and catalyst-free conditions for use in the Minisci alkylation of aromatics .Physical And Chemical Properties Analysis
1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one forms crystals and is suitable for C-C bond formation reactions. It should be stored at a temperature below -20°C .Scientific Research Applications
Late-Stage Functionalization in Organic Synthesis
1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a valuable precursor for late-stage functionalization of pharmaceutically relevant compounds. Researchers have developed innovative methods to utilize this compound for introducing functional groups selectively into complex molecules. Notably, it can be converted into alkyl radicals under light-mediated, redox-neutral, and catalyst-free conditions. These radicals participate in Minisci alkylation reactions, enabling the modification of aromatic substrates .
Trifluoromethylation Reactions
The trifluoromethyl group (CF₃) is a powerful motif in drug discovery and agrochemical development. 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one acts as a trifluoromethylation reagent, allowing the introduction of CF₃ groups into various organic molecules. Researchers have harnessed this compound to synthesize novel pharmaceutical candidates, agrochemicals, and materials with enhanced properties .
Electrophilic Trifluoromethylthiolation
In recent years, electrophilic trifluoromethylthiolation reactions have gained prominence. 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a shelf-stable reagent for such transformations. It enables the introduction of trifluoromethylthio (SCF₃) groups into organic substrates. These reactions find applications in medicinal chemistry, where the incorporation of trifluoromethylthio moieties can enhance drug potency and metabolic stability .
Catalyst-Free and Redox-Neutral Reactions
The compound’s unique reactivity lies in its ability to generate alkyl radicals without the need for external catalysts or redox co-factors. This feature simplifies reaction conditions and minimizes unwanted side reactions. Researchers have successfully employed 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one in various transformations, including C-C bond formation, under mild and environmentally friendly conditions .
Synthetic Building Block
1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one serves as a versatile synthetic building block. Its trifluoromethylsulfonyl group provides a handle for further functionalization. Researchers have used this compound to construct complex molecules, including heterocycles, natural product analogs, and ligands for transition metal-catalyzed reactions .
Comparison with Related Compounds
To put this compound in context, it’s worth mentioning related molecules. For instance:
- 2,2,2-Trifluoroacetophenone (CAS No.: 434-45-7) shares some similarities but lacks the sulfonyl group. It has been used in various synthetic transformations, including Friedel-Crafts acylation and Mannich reactions .
- Trifluoromethanesulfonyl hypervalent iodonium ylide is another reagent employed for trifluoromethylthiolation reactions. It offers complementary reactivity to 1-(2-Trifluoromethanesulfonylphenyl)ethan-1-one .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(trifluoromethylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3S/c1-6(13)7-4-2-3-5-8(7)16(14,15)9(10,11)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYSJPTBDFSDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one |
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